Pyraclostrobin

Overview

Description

Pyraclostrobin is a fungicide used in seed grass and food crops . It is a member of the strobilurin group of fungicides . The strobilurin fungicides act through inhibition of mitochondrial respiration by blocking electron transfer within the respiratory chain, which in turn causes important cellular biochemical processes to be severely disrupted, and results in cessation of fungal growth .

Synthesis Analysis

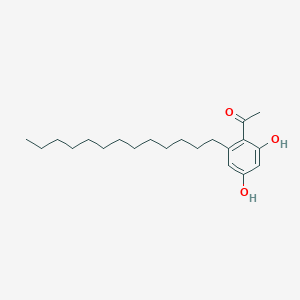

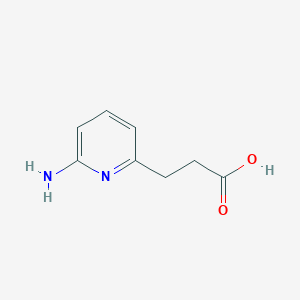

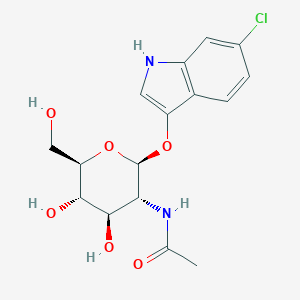

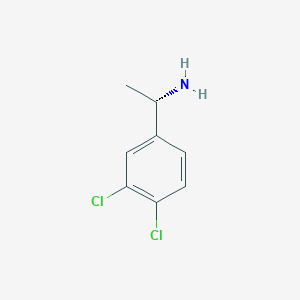

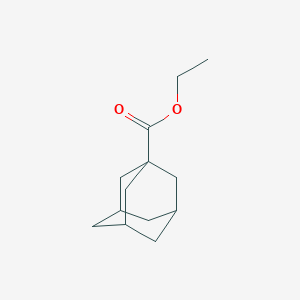

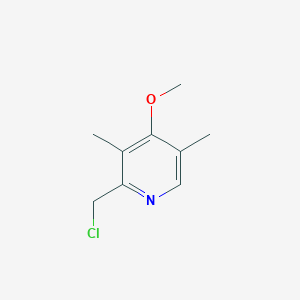

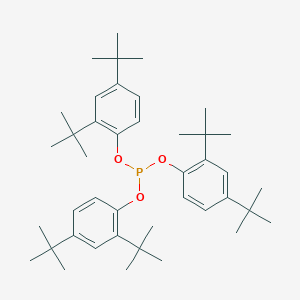

According to a patent, the synthesis process of pyraclostrobin involves several steps. When 1-(4-chlorphenyl)-3-pyrazole alcohol is prepared, air oxidation is adopted, the reaction is mild, the controllability is strong, and the yield is improved by more than 5% compared to that reported in the literature .Molecular Structure Analysis

The molecular formula of Pyraclostrobin is C19H18ClN3O4 . The adsorption kinetics and thermodynamics studies of 2700 on the surfaces of different crystalline forms of pyraclostrobin particles show that the adsorption process of 2700 on the surfaces of pyraclostrobin crystal forms II and IV conform to pseudo-second-order kinetic adsorption model .Chemical Reactions Analysis

Pyraclostrobin is a member of the strobilurin group of fungicides. The strobilurin fungicides act through inhibition of mitochondrial respiration by blocking electron transfer within the respiratory chain, which in turn causes important cellular biochemical processes to be severely disrupted, and results in cessation of fungal growth .Physical And Chemical Properties Analysis

Pyraclostrobin has a melting point of 3.7-65.2°C . Its molecular weight is 387.82 .Scientific Research Applications

Nanotechnology

Pyraclostrobin has been used in the field of nanotechnology. Specifically, pyraclostrobin nanocapsules have been prepared by in situ polymerization with urea–formaldehyde resin as a wall material . The effects of different emulsifiers, emulsifier concentrations, and solvents on the physicochemical properties of pyraclostrobin nanocapsules were investigated . The nanocapsules were analyzed by Fourier-transform infrared spectroscopy, and the loading content and sustained release properties of the nanocapsules were measured .

Fungicide in Greenhouses

Pyraclostrobin, a fungicide of the strobilurin class, is used to control many different kinds of fungal diseases in greenhouses . An efficient method was established for simultaneously determining Pyraclostrobin and its metabolite BF 500-3 in cucumber fruits, leaves, and soil matrices using QuEChERS pretreatment coupled with ultra-high-performance liquid chromatography–tandem mass spectrometry (UHPLC–MS/MS) .

Resistance Study

Pyraclostrobin has been used in studies to understand resistance among several plant pathogens . Resistance to QoI fungicides may occur because of point mutations in the Cyt b gene .

Disease Control in Agricultural Fields

Pyraclostrobin is utilized for controlling numerous fungal diseases, since with their widespread applications, resistance has emerged among several plant pathogens .

Application in Cucumber Cultivation

The residue levels and dissipation kinetics of Pyraclostrobin were determined under greenhouse conditions in cucumber fields . The degradation rate of Pyraclostrobin in soil was the fastest, followed by that on cucumber fruits and leaves .

Impact of Application Rate and Treatment Interval

When applied at 2-week intervals, programs that included Pyraclostrobin at rates ranging from 0.08 to 0.22 kg ai/ha gave better control of early leaf spot than the recommended season-long chlorothalonil program .

Mechanism of Action

Target of Action

Pyraclostrobin is a member of the strobilurin group of fungicides . The primary target of Pyraclostrobin is the mitochondrial respiration process in fungi . It specifically inhibits mitochondrial respiration by blocking electron transfer within the respiratory chain . This action disrupts important cellular biochemical processes, leading to the cessation of fungal growth .

Mode of Action

Pyraclostrobin acts by binding to the ubiquinone site of the cytochrome bc1 complex, preventing electron transport on the inner mitochondrial membrane . This interference with the process of oxidative phosphorylation results in insufficient production of cellular energy ATP, ultimately leading to fungal death .

Biochemical Pathways

The inhibition of mitochondrial respiration by Pyraclostrobin affects several biochemical pathways. It enhances endoplasmic reticulum (ER)-associated and ubiquitin-mediated proteolysis, suggesting that more aberrant proteins may be generated that need to be cleared . DNA replication and repair processes are inhibited . Glutathione metabolism is enhanced, while lipid metabolism is impaired . The number of alternative splicing events also increases .

Pharmacokinetics

It is likely to bioaccumulate in aquatic organisms . The degradation rate of Pyraclostrobin in soil is the fastest, followed by that on cucumber fruits and leaves .

Result of Action

The molecular and cellular effects of Pyraclostrobin’s action include the generation of more aberrant proteins, inhibition of DNA replication and repair processes, enhancement of glutathione metabolism, and impairment of lipid metabolism . These changes may be related to the elevated methylation levels of cytosine and adenine in gene bodies .

Action Environment

The use of Pyraclostrobin in agriculture may lead to an increase in its residue in the aquatic environment and may have a deleterious influence on the intestinal health of aquatic creatures . The survival of non-targeted organisms and the by-effects on human health can be induced by Pyraclostrobin biomagnification within the food web . Therefore, the environmental factors significantly influence the action, efficacy, and stability of Pyraclostrobin .

Safety and Hazards

Future Directions

The resistance frequencies of the isolates collected in 2019 and 2021 to pyraclostrobin were 69.57% and 100%, respectively . The results showed that the pyraclostrobin-resistant phenotypes displayed high fitness and high-risk . The pyraclostrobin resistance was not attributable to Cytb gene alterations, there may be some other resistance mechanisms . Differential response of enzyme activity and cell membrane permeability were observed in resistant- and sensitive-isolates suggesting a mechanism of metabolic resistance .

properties

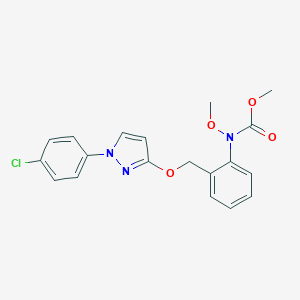

IUPAC Name |

methyl N-[2-[[1-(4-chlorophenyl)pyrazol-3-yl]oxymethyl]phenyl]-N-methoxycarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18ClN3O4/c1-25-19(24)23(26-2)17-6-4-3-5-14(17)13-27-18-11-12-22(21-18)16-9-7-15(20)8-10-16/h3-12H,13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZRSNVGNWUDEFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)N(C1=CC=CC=C1COC2=NN(C=C2)C3=CC=C(C=C3)Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18ClN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7032638 | |

| Record name | Pyraclostrobin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7032638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

387.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White or light beige solid; [Merck Index] | |

| Record name | Pyraclostrobin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6901 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

In water, 1.9 mg/L at 20 °C | |

| Record name | PYRACLOSTROBIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7497 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.285 g/cu cm at 20 °C[Health Canada; Regulatory Note: Pyraclostrobin-Headline EC-Cabrio EG (REG2003-06); Pest Management Regulatory Agency (2003) | |

| Record name | PYRACLOSTROBIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7497 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

1.95X10-10 mm Hg at 20 °C | |

| Record name | PYRACLOSTROBIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7497 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

Pyraclostrobin is a member of the strobilurin group of fungicides. The strobilurin fungicides act through inhibition of mitochondrial respiration by blocking electron transfer within the respiratory chain, which in turn causes important cellular biochemical processes to be severely disrupted, and results in cessation of fungal growth. | |

| Record name | PYRACLOSTROBIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7497 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Product Name |

Pyraclostrobin | |

Color/Form |

White or light beige crystalline solid | |

CAS RN |

175013-18-0 | |

| Record name | Pyraclostrobin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175013-18-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyraclostrobin [ISO:BSI] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0175013180 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyraclostrobin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7032638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Carbamic acid, N-[2-[[[1-(4-chlorophenyl)-1H-pyrazol-3-yl]oxy]methyl]phenyl]-N-methoxy-, methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.125.533 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PYRACLOSTROBIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DJW8M9OX1H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PYRACLOSTROBIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7497 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

63.7 to 65.2 °C | |

| Record name | PYRACLOSTROBIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7497 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4-(Phenylmethoxy)phenyl][4-[(tetrahydro-2H-pyran-2-yl)oxy]phenyl]-methanone](/img/structure/B128373.png)

![3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine](/img/structure/B128384.png)

![8-Methylene-1,4-dioxaspiro[4.5]deca-6,9-diene](/img/structure/B128396.png)

![3-Amino-3-azabicyclo[3.3.0]octane hydrochloride](/img/structure/B128400.png)